PROTAC-I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

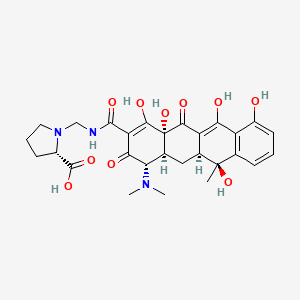

PROTAC-I targets steroid hormone receptors for ubiquitination and degradation.

Aplicaciones Científicas De Investigación

Targeted Protein Degradation (TPD)

PROTAC-I, a Proteolysis Targeting Chimera, is crucial in the realm of TPD, offering a therapeutic modality to modulate protein levels. This strategy reduces the "undruggable" proteome by degrading integral membrane proteins (IMPs), albeit its application to IMPs is still emerging. Out of the 15 compounds in clinical trials by 2021, only two target membrane-associated proteins (Ruffilli et al., 2022).

Cancer and Inflammatory Diseases

PROTAC technology is a promising pharmacologic strategy for cancer and inflammatory diseases. By targeting previously undruggable or poorly drugged proteins, PROTACs offer a transformative approach compared to classical enzyme inhibitor-based methods. A wave of PROTAC drugs is currently under clinical development for various oncology indications (Castaldi & Fisher, 2021).

Biological Discovery and Drug Development

PROTACs enable novel biological insights and are instrumental in drug discovery. They modulate protein concentrations post-translationally by co-opting the ubiquitin-proteasome system. This technology is compared with other technologies like RNAi and genome editing for protein-level modulation (Burslem & Crews, 2020).

Clinical Trials for Cancer Treatment

PROTACs, such as ARV-110 and ARV-471, have shown promising results in clinical trials for prostate and breast cancer treatment, boosting research enthusiasm in this area. These developments demonstrate the feasibility of PROTAC technology in degrading target proteins (Qi et al., 2021).

Epigenetics Research

In epigenetics, PROTACs are applied to targets like receptors, kinases, and epigenetic proteins. Their design and characterization have contributed to structural optimization and improved mechanistic understanding, providing new drug discovery possibilities (Vogelmann et al., 2020).

Photopharmacology in Drug Discovery

The combination of photopharmacology and PROTACs is gaining momentum in the discovery and development of new therapies. PhotoPROTACs offer improved drug specificity and reduced off-target effects, marking a new frontier in drug discovery (Zeng et al., 2021).

Hematologic Malignancies

PROTACs are emerging as effective therapeutics for hematologic malignancies. Their ability to target “undruggable” and mutant proteins, along with their unique mechanism of action, make them superior to conventional small molecule inhibitors in treating these malignancies (He et al., 2020).

Propiedades

Número CAS |

1448189-04-5 |

|---|---|

Nombre del producto |

PROTAC-I |

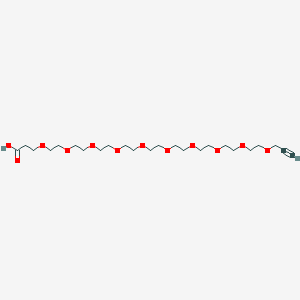

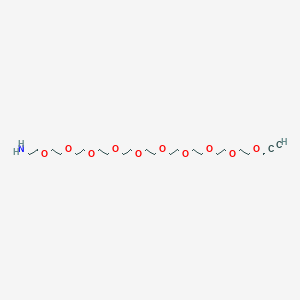

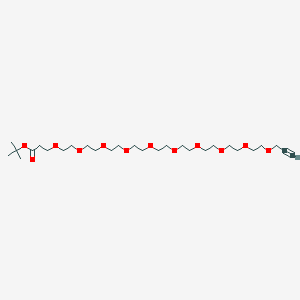

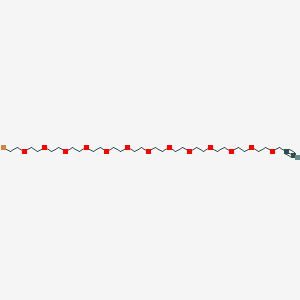

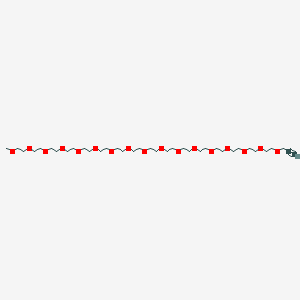

Fórmula molecular |

C52H74N4O10S |

Peso molecular |

947.24 |

Nombre IUPAC |

(2S,4R)-1-((S)-2-(tert-Butyl)-19-((7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-7-yl)-4-oxo-6,9,12,15-tetraoxa-3-azanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1 |

Clave InChI |

AMIXLHOERNJPME-NFKZCJKKSA-N |

SMILES |

O=C([C@H]1N(C([C@H](C(C)(C)C)NC(COCCOCCOCCOCCCC[C@@H]2CC3=CC(O)=CC=C3[C@@]4([H])CC[C@]5(C)[C@@H](O)CC[C@@]5([H])[C@]24[H])=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PROTAC-I; PROTAC I |

Origen del producto |

United States |

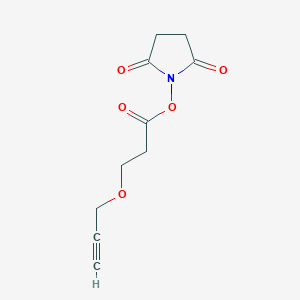

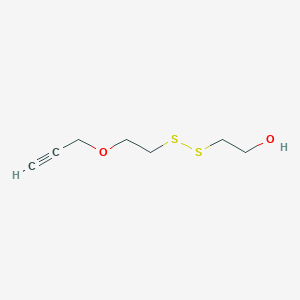

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

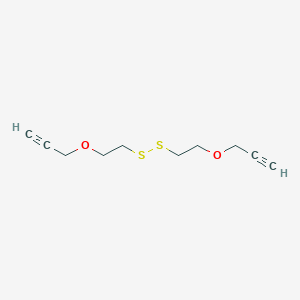

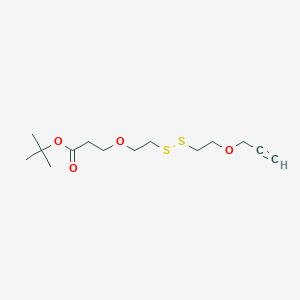

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)

![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)